5-(2,4-Difluorophenyl)-1-methyl-3-propyl-1H-1,2,4-triazole
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Overview
Description
5-(2,4-Difluorophenyl)-1-methyl-3-propyl-1H-1,2,4-triazole is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. The presence of the 2,4-difluorophenyl group and the propyl group in the structure of this compound imparts unique chemical and physical properties, making it of interest in various scientific fields.
Preparation Methods
The synthesis of 5-(2,4-Difluorophenyl)-1-methyl-3-propyl-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2,4-difluorobenzyl chloride with 1-methyl-3-propyl-1H-1,2,4-triazole-5-thiol in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process .
Chemical Reactions Analysis
5-(2,4-Difluorophenyl)-1-methyl-3-propyl-1H-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
5-(2,4-Difluorophenyl)-1-methyl-3-propyl-1H-1,2,4-triazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the development of agrochemicals and other industrial applications.
Mechanism of Action
The mechanism of action of 5-(2,4-Difluorophenyl)-1-methyl-3-propyl-1H-1,2,4-triazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The presence of the difluorophenyl group enhances its binding affinity and specificity towards certain targets, making it effective in exerting its biological effects .
Comparison with Similar Compounds
Similar compounds to 5-(2,4-Difluorophenyl)-1-methyl-3-propyl-1H-1,2,4-triazole include:
5-(2,4-Difluorophenyl)-1-methyl-1H-1,2,4-triazole: Lacks the propyl group, which may affect its chemical properties and biological activity.
5-(2,4-Difluorophenyl)-3-propyl-1H-1,2,4-triazole: Lacks the methyl group, which can influence its reactivity and interactions.
5-(2,4-Difluorophenyl)-1-methyl-3-ethyl-1H-1,2,4-triazole: The ethyl group instead of the propyl group can result in different steric and electronic effects.
Properties
CAS No. |
915303-68-3 |
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Molecular Formula |
C12H13F2N3 |
Molecular Weight |
237.25 g/mol |
IUPAC Name |
5-(2,4-difluorophenyl)-1-methyl-3-propyl-1,2,4-triazole |
InChI |
InChI=1S/C12H13F2N3/c1-3-4-11-15-12(17(2)16-11)9-6-5-8(13)7-10(9)14/h5-7H,3-4H2,1-2H3 |
InChI Key |
SSMRXBWSPCPHNX-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NN(C(=N1)C2=C(C=C(C=C2)F)F)C |
Origin of Product |
United States |
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